D-Glycerol-3-13C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

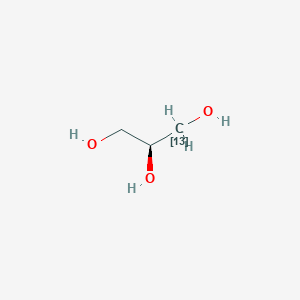

C3H8O3 |

|---|---|

Molekulargewicht |

93.09 g/mol |

IUPAC-Name |

(2S)-(113C)propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1/t3-/m1/s1 |

InChI-Schlüssel |

PEDCQBHIVMGVHV-UKQPAGSLSA-N |

Isomerische SMILES |

C([C@@H]([13CH2]O)O)O |

Kanonische SMILES |

C(C(CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of D-Glycerol-3-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of D-Glycerol-3-¹³C, a stable isotope-labeled compound crucial for metabolic research. It details its role in significant biochemical pathways and outlines experimental protocols for its application in metabolic tracing studies.

Introduction to D-Glycerol-3-¹³C

D-Glycerol-3-¹³C is an isotopologue of D-glycerol where the carbon atom at the C-3 position is substituted with a heavy carbon isotope (¹³C).[1] This specific labeling makes it an invaluable tracer for investigating the metabolic fate of glycerol in biological systems.[2][3] Glycerol is a key molecule at the crossroads of carbohydrate and lipid metabolism, serving as a precursor for both glucose synthesis (gluconeogenesis) and the formation of triglycerides (lipogenesis).[1][4] By using D-Glycerol-3-¹³C, researchers can precisely track the incorporation of this specific carbon atom into various downstream metabolites, providing critical insights into the dynamics of these pathways in both healthy and diseased states. Its primary applications are in metabolic flux analysis, proteomics, and biomolecular NMR.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of D-Glycerol-3-¹³C are summarized below. Properties for the closely related, unlabeled glycerol and fully labeled Glycerol-¹³C₃ are included for comparison where specific data for D-Glycerol-3-¹³C is not available.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-(1¹³C)propane-1,2,3-triol | |

| Molecular Formula | C₂¹³CH₈O₃ | |

| Molecular Weight | 93.09 g/mol | |

| Exact Mass | 93.050698948 Da | |

| CAS Number | 154278-20-3 | |

| Physical Form | Liquid | |

| Melting Point | 20 °C (for Glycerol-¹³C₃) | |

| Boiling Point | 182 °C (for Glycerol-¹³C₃) | |

| Density | 1.302 g/mL at 25 °C (for Glycerol-¹³C₃) | |

| Refractive Index | n20/D 1.474 (for Glycerol-¹³C₃) | |

| Flash Point | 160 °C (closed cup) | |

| Storage Temperature | 2-8°C, Refrigerator |

Role in Metabolic Pathways

Glycerol enters central metabolism primarily in the liver and kidneys. It can be directed into two major pathways: glycolysis for energy production or gluconeogenesis for glucose synthesis. The ¹³C label on D-Glycerol-3-¹³C allows for the precise tracing of its carbon atom through these interconnected pathways.

The metabolic journey begins with the phosphorylation of glycerol to glycerol-3-phosphate by the enzyme glycerol kinase. Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis. From this point, DHAP can either continue down the glycolytic pathway to be converted into pyruvate and ultimately enter the citric acid cycle, or it can be used in the gluconeogenic pathway to synthesize glucose.

Experimental Protocols and Methodologies

D-Glycerol-3-¹³C is a key tool for stable isotope-resolved metabolomics (SIRM). The experimental design typically involves introducing the labeled substrate to a biological system (cell culture, animal model, or human subject) and then analyzing the distribution of the ¹³C label in various metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Flux Analysis in Microorganisms

This protocol describes a general workflow for studying the central carbon metabolism of Escherichia coli using ¹³C-labeled glycerol.

-

Culture Preparation : E. coli is grown in a minimal medium where the sole carbon source is a mixture of naturally labeled glycerol and a specific ¹³C-labeled glycerol (e.g., [1,3-¹³C] or [2-¹³C] glycerol).

-

Sample Collection : Cells are harvested during the exponential growth phase to ensure metabolic steady-state.

-

Metabolite Extraction : Intracellular metabolites are extracted, and proteins are hydrolyzed to release proteinogenic amino acids.

-

Derivatization : Amino acids are derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

GC-MS Analysis : The derivatized amino acids are analyzed by GC-MS to determine the mass isotopomer distributions, which reflect the labeling patterns of their precursor molecules from central metabolism.

-

Flux Calculation : The mass isotopomer data is fed into a metabolic model to calculate the intracellular metabolic fluxes through pathways like glycolysis, the pentose phosphate pathway, and the TCA cycle.

Tracing Glycerol Metabolism in Humans

This methodology was used to validate the use of labeled tracers for measuring glycerol kinetics in human subjects.

-

Subject Preparation : Healthy adult subjects are studied in a postabsorptive state (after an overnight fast).

-

Tracer Infusion : A primed-continuous intravenous infusion of the ¹³C-labeled glycerol tracer is administered.

-

Blood Sampling : Blood samples are collected at baseline and at regular intervals during the tracer infusion.

-

Stimulation (Optional) : To study metabolism under stimulated conditions, a substance like epinephrine can be infused to promote lipolysis and increase glycerol turnover.

-

Sample Preparation : Plasma is separated from the blood samples, and internal standards are added. Metabolites are then chemically derivatized.

-

Isotope Ratio Mass Spectrometry : The isotopic enrichment of glycerol in the plasma is measured using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Kinetic Calculation : Glycerol flux (rate of appearance) is calculated from the isotopic enrichment data using steady-state equations.

Safety and Handling

According to safety data sheets for glycerol, it is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed.

-

Handling : Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

-

Storage : Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature or refrigerated (2-8°C), protected from moisture.

-

Fire Safety : Glycerol is combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

-

First Aid : In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush with water. If inhaled, move to fresh air. If ingested, rinse mouth with water.

Conclusion

D-Glycerol-3-¹³C is a powerful and specific probe for dissecting the complexities of central carbon metabolism. Its targeted isotopic label enables precise tracking of the C-3 carbon of glycerol as it traverses the interconnected pathways of glycolysis, gluconeogenesis, and lipogenesis. The methodologies outlined in this guide, from microbial flux analysis to human kinetic studies, highlight its versatility and importance in advancing our understanding of metabolic regulation in health and disease. For researchers in drug development and metabolic science, D-Glycerol-3-¹³C remains an indispensable tool for elucidating biochemical mechanisms and identifying potential therapeutic targets.

References

An In-depth Technical Guide to the Synthesis and Purification of ¹³C-Labeled Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for ¹³C-labeled glycerol, a critical tracer in metabolic research and drug development. The document details both chemical and biological synthesis strategies, extensive purification protocols, and analytical techniques for quality control, presenting quantitative data in structured tables and experimental workflows in clear diagrams.

Introduction to ¹³C-Labeled Glycerol

Glycerol, a central metabolite in energy metabolism, serves as a precursor for glucose and a backbone for lipids. The use of stable isotope-labeled glycerol, particularly with Carbon-13 (¹³C), allows researchers to trace its metabolic fate through various biochemical pathways in vivo and in vitro. Common isotopomers include uniformly labeled [U-¹³C₃]glycerol, and selectively labeled variants such as [1,3-¹³C₂]glycerol and [2-¹³C]glycerol. The choice of isotopomer depends on the specific metabolic pathways under investigation. High chemical and isotopic purity are paramount for accurate and reproducible experimental outcomes.

Synthesis of ¹³C-Labeled Glycerol

The synthesis of ¹³C-labeled glycerol can be achieved through both chemical and biological methods. The selection of the synthetic route often depends on the desired labeling pattern and the available starting materials.

Chemical Synthesis

Chemical synthesis offers precise control over the isotopic labeling pattern. A common strategy involves the use of ¹³C-labeled precursors and a series of chemical reactions to construct the glycerol backbone.

Example Protocol: Synthesis of (2S)-[1,2-¹³C₂]glycerol and (2R)-[1,2-¹³C₂]glycerol

A patented method outlines the asymmetric synthesis of chiral, doubly ¹³C-labeled glycerol. The process starts from ¹³C-labeled acetic acid and involves several key steps to build the chiral glycerol molecule.

Experimental Protocol:

-

Preparation of Labeled Reagent: [1,2-¹³C₂]acetic acid is converted to (dimethylamino)oxo-, ethyl ester.

-

Chiral Induction: The labeled reagent is reacted with S(-)-Methyl p-tolyl sulfoxide in the presence of lithium diisopropyl amide (LDA) at -78°C in tetrahydrofuran (THF).

-

Intermediate Formation: A series of reactions are performed to yield an intermediate that is then refluxed with sodium acetate.

-

Purification of Intermediate: The crude product is purified by column chromatography.

-

Final Product Formation: The purified intermediate undergoes further reactions to yield the final (2S)[1,2-¹³C₂]glycerol product.[1]

To produce the (2R) enantiomer, the synthesis starts with R(+)-Methyl p-tolyl sulfoxide.[1]

Biosynthesis (Fermentation)

Biosynthetic methods leverage microorganisms, such as yeast (Saccharomyces cerevisiae), to produce ¹³C-labeled glycerol from a ¹³C-labeled carbon source, typically [U-¹³C₆]glucose. This method is particularly effective for producing uniformly labeled glycerol.

Experimental Protocol: Yeast Fermentation for [U-¹³C₃]Glycerol Production

-

Media Preparation: A fermentation medium is prepared containing [U-¹³C₆]glucose as the sole carbon source, along with other necessary nutrients such as yeast extract, peptone, and mineral salts. To enhance glycerol yield, the medium can be supplemented with sodium sulfite (Na₂SO₃).

-

Inoculation and Fermentation: The medium is inoculated with a culture of Saccharomyces cerevisiae. The fermentation is carried out under controlled temperature (e.g., 30°C) and pH.

-

Monitoring: The consumption of glucose and the production of glycerol and ethanol are monitored over time using techniques like HPLC.

-

Harvesting: Once the glucose is consumed and glycerol production has peaked, the fermentation broth is harvested.

Workflow for Biosynthesis of [U-¹³C₃]Glycerol

Caption: Workflow for the biosynthesis of [U-¹³C₃]glycerol via yeast fermentation.

Purification of ¹³C-Labeled Glycerol

Regardless of the synthetic route, the resulting crude ¹³C-labeled glycerol contains various impurities that must be removed to achieve the high purity required for research applications. A multi-step purification process is typically employed.

Initial Extraction from Fermentation Broth

For biosynthetically produced glycerol, the first step is to separate the glycerol from the yeast cells and other components of the fermentation medium.

Experimental Protocol:

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove yeast cells.

-

Ethanol Removal: The ethanol produced during fermentation is removed by fractional distillation.

-

Water Removal: The remaining aqueous solution is concentrated by evaporation under vacuum at elevated temperature (e.g., 80-90°C).

-

Precipitation of Impurities: The pH of the concentrated solution is adjusted to 9 with Ca(OH)₂ to precipitate salts and other impurities. The precipitate is removed by filtration.

-

Solvent Extraction: The filtrate is evaporated to a paste, and the glycerol is extracted with a mixture of ethanol and ether (1:1 v/v).

-

Solvent Evaporation: The ethanol/ether solvent is evaporated under vacuum to yield crude ¹³C-labeled glycerol.[2]

Two-Step Purification: Acidification and Ion Exchange

This robust method is effective for removing a wide range of impurities, including salts, soaps, and residual catalysts.

Experimental Protocol:

Step 1: Acidification

-

The crude glycerol is acidified with an acid such as phosphoric acid to a pH of approximately 2.[3] This converts any soaps into free fatty acids.

-

The solution is stirred for a period (e.g., 1 hour) and then allowed to stand for phase separation.

-

The upper layer of free fatty acids is removed by decantation, and any precipitated salts are removed by filtration.

-

The glycerol-rich middle layer is neutralized to pH 7 with a base like sodium hydroxide. Any salts formed during neutralization are removed by filtration.[3]

Step 2: Ion-Exchange Chromatography

-

A chromatography column is packed with a strong cation-exchange resin (e.g., Amberlyst 15 hydrogen form).

-

The pre-treated glycerol from the acidification step is passed through the ion-exchange column to remove remaining ionic impurities.

-

The column may also contain silica beads to absorb excess moisture.

-

The purified glycerol solution is collected, and any residual solvent (e.g., methanol used for resin swelling) is removed by rotary evaporation.

Workflow for Purification of ¹³C-Labeled Glycerol

Caption: A multi-step workflow for the purification of synthesized ¹³C-labeled glycerol.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step.

Experimental Parameters:

-

Column: A suitable column for separating small polar molecules, such as an amine-based or a specific ion-exchange column, should be used.

-

Mobile Phase: The mobile phase is typically a mixture of water and an organic solvent like acetonitrile. The gradient can be optimized to achieve the best separation of glycerol from any remaining impurities.

-

Detection: A refractive index detector (RID) is commonly used for detecting glycerol, which lacks a strong UV chromophore.

Quality Control and Analysis

Rigorous analytical testing is essential to confirm the chemical purity, isotopic enrichment, and structural integrity of the final ¹³C-labeled glycerol product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing both the purity and isotopic enrichment of ¹³C-labeled glycerol.

Experimental Protocol:

-

Derivatization: Glycerol is a polar molecule and requires derivatization to improve its volatility for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the glycerol derivative from any impurities.

-

MS Analysis: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the glycerol derivative is analyzed to determine the isotopic distribution and calculate the ¹³C enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C-NMR, is an indispensable tool for confirming the position of the ¹³C labels and the overall structure of the molecule.

Experimental Protocol:

-

Sample Preparation: A sample of the purified ¹³C-labeled glycerol is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

¹³C-NMR Analysis: A ¹³C-NMR spectrum is acquired. The chemical shifts and the splitting patterns of the signals confirm the positions of the ¹³C labels. For example, in [1,3-¹³C₂]glycerol, signals for C1 and C3 will be observed, while the C2 signal will be absent or show coupling to the adjacent ¹³C atoms.

-

¹H-NMR Analysis: A ¹H-NMR spectrum can also be acquired to provide further structural confirmation and to detect any proton-containing impurities.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the synthesis and purification of ¹³C-labeled glycerol.

Table 1: Commercially Available ¹³C-Labeled Glycerol Specifications

| Isotopomer | Isotopic Purity (atom % ¹³C) | Chemical Purity |

| [U-¹³C₃]Glycerol | ≥ 99% | ≥ 98% |

| [1,3-¹³C₂]Glycerol | ≥ 99% | ≥ 98% |

| [2-¹³C]Glycerol | ≥ 99% | ≥ 98% |

Table 2: Purification of Crude Glycerol - A Case Study

| Purification Step | Key Parameters | Glycerol Purity |

| Crude Glycerol | - | 18% |

| Acidification | pH 2, 70°C, 40 min | 76.18% |

| Ion Exchange | 6 cm bed height, 40°C | 40% (from 18% crude) |

| Combined Process | Acidification followed by Ion Exchange | 98.20% |

Conclusion

The synthesis and purification of high-purity ¹³C-labeled glycerol are critical for advancing metabolic research. This guide has outlined the key chemical and biosynthetic production methods, detailed multi-step purification protocols, and described essential analytical techniques for quality assurance. By following these rigorous procedures, researchers can produce and verify the quality of ¹³C-labeled glycerol, ensuring the accuracy and reliability of their experimental findings in drug development and the broader life sciences.

References

A Technical Guide to the Isotopic Enrichment and Purity of Commercial D-Glycerol-3-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of commercially available D-Glycerol-3-¹³C. It includes a summary of typical product specifications, detailed experimental protocols for quality assessment, and a visualization of the key metabolic pathways where this isotopic tracer is employed.

Quantitative Data on Commercial D-Glycerol-3-¹³C

The quality of D-Glycerol-3-¹³C is critical for its effective use in metabolic research and drug development. The isotopic enrichment and chemical purity determine the accuracy and sensitivity of tracer studies. Below is a summary of typical specifications from major commercial suppliers.

| Parameter | Specification | Method | Supplier Example(s) |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC), NMR | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Stereochemical Purity | Enantiomerically pure (D-isomer) | Chiral Chromatography, Enzymatic Assays | Typically specified in product documentation |

Experimental Protocols for Quality Assessment

Accurate determination of isotopic enrichment and chemical purity is essential for validating the quality of D-Glycerol-3-¹³C. The following are detailed protocols for the most common analytical techniques.

Determination of Isotopic Enrichment and Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating glycerol from potential impurities and for determining its isotopic enrichment. Derivatization is typically required to increase the volatility of the glycerol molecule.

Protocol:

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of D-Glycerol-3-¹³C and dissolve it in a suitable solvent (e.g., 1 mL of pyridine).

-

Add a derivatizing agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Add 100 µL of the BSTFA/TMCS mixture to the sample solution.

-

Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization to Tris-TMS-glycerol.

-

Prepare a calibration curve using known concentrations of unlabeled D-Glycerol.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the relevant m/z fragments for both the labeled and unlabeled glycerol derivative.

-

-

Data Analysis:

-

Identify the retention time of the Tris-TMS-glycerol peak.

-

Integrate the peak areas of the molecular ions (or characteristic fragment ions) corresponding to the ¹³C-labeled and unlabeled glycerol.

-

Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled species to the total peak area of all isotopic species.

-

Determine the chemical purity by comparing the peak area of the glycerol derivative to the total area of all peaks in the chromatogram.

-

Determination of Isotopic Enrichment and Chemical Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a direct and non-destructive method for determining the position and percentage of ¹³C labeling.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of D-Glycerol-3-¹³C in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

-

Add a known amount of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) for quantification of chemical purity.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a broadband probe.

-

Nucleus: ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: Approximately 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate quantification.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25°C).

-

-

Data Analysis:

-

Process the spectrum with an appropriate line broadening factor.

-

Calibrate the chemical shift scale using the internal standard or the solvent signal.

-

Integrate the area of the ¹³C signal at the labeled position (C3).

-

Compare the integral of the C3 signal to the integrals of any small signals at the natural abundance ¹³C chemical shifts for C1 and C2 to confirm positional purity.

-

The isotopic enrichment is determined from the high intensity of the C3 signal relative to any residual unlabeled glycerol signals.

-

The chemical purity is calculated by comparing the integral of the glycerol signals to the integral of the known amount of the internal standard.

-

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways where D-Glycerol-3-¹³C is utilized and the general workflows for its analysis.

Metabolic Pathways

D-Glycerol-3-¹³C serves as a crucial tracer for elucidating the dynamics of several central metabolic pathways.

Caption: Simplified pathway of glycerolipid synthesis from glycerol.

Caption: Entry of glycerol into gluconeogenesis and glycolysis.

Experimental Workflows

The following diagrams outline the logical steps for the analysis of D-Glycerol-3-¹³C.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

An In-Depth Technical Guide to D-Glycerol-3-13C in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Glycerol-3-13C, a stable isotope-labeled compound crucial for tracing metabolic pathways. This document details its chemical properties, applications in metabolic flux analysis, and experimental protocols for its use with key analytical techniques.

Core Compound Details: this compound

This compound is a form of D-Glycerol in which one of the terminal carbon atoms (C3) is replaced with its stable isotope, carbon-13. This isotopic labeling allows researchers to track the metabolism of glycerol through various biochemical pathways without the use of radioactive tracers.

| Property | Value | Source(s) |

| CAS Number | 154278-20-3 | [1][2][3][4][] |

| Molecular Formula | C₂¹³CH₈O₃ | |

| Molecular Weight | 93.09 g/mol | |

| IUPAC Name | (2S)-(1-¹³C)propane-1,2,3-triol |

Applications in Metabolic Research

This compound is a powerful tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing the ¹³C-labeled glycerol, researchers can trace the path of the labeled carbon as it is incorporated into various metabolites. This provides insights into the activity of key metabolic pathways, including:

-

Glycerol Metabolism: Directly tracing the entry of glycerol into metabolic pathways.

-

Gluconeogenesis: Following the conversion of glycerol into glucose.

-

Tricarboxylic Acid (TCA) Cycle: Observing the incorporation of glycerol-derived carbons into TCA cycle intermediates.

-

Pentose Phosphate Pathway (PPP): Assessing the contribution of glycerol to the synthesis of pentoses and NADPH.

-

Fatty Acid and Triglyceride Synthesis: Monitoring the use of the glycerol backbone in lipid synthesis.

Experimental Protocols

The two primary analytical techniques for tracing ¹³C labels from this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Flux Analysis using GC-MS

GC-MS is a highly sensitive technique for identifying and quantifying ¹³C-labeled metabolites. The general workflow involves cell culture, metabolite extraction, derivatization, and analysis by GC-MS.

a. Cell Culture and Labeling:

-

Culture cells in a defined medium to ensure all carbon sources are known.

-

Introduce this compound into the medium as the sole carbon source or in combination with other unlabeled carbon sources, depending on the experimental design.

-

Allow the cells to reach a metabolic and isotopic steady state. This typically requires several cell doublings.

b. Metabolite Extraction:

-

Quench metabolic activity rapidly, often using cold methanol or another solvent mixture.

-

Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

-

Separate the polar (containing central metabolites) and non-polar phases.

c. Derivatization:

-

Dry the metabolite extracts.

-

Derivatize the metabolites to make them volatile for GC analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

d. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites on a GC column.

-

Detect the mass fragments of the eluted metabolites using the mass spectrometer.

-

Analyze the mass isotopomer distributions to determine the extent and position of ¹³C labeling in each metabolite.

Metabolic Analysis using NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of ¹³C labels within a molecule, which is invaluable for pathway elucidation.

a. Sample Preparation:

-

Follow the cell culture, labeling, and extraction steps as described for GC-MS.

-

Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

b. NMR Data Acquisition:

-

Acquire one-dimensional (1D) and two-dimensional (2D) ¹³C NMR spectra.

-

Proton-decoupled 1D ¹³C NMR is often used for its simplicity and clear signals.

-

Advanced 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) can provide correlations between ¹³C and attached protons, aiding in metabolite identification and localization of the ¹³C label.

c. Data Analysis:

-

Identify labeled metabolites by comparing the spectra to databases and standards.

-

Quantify the ¹³C enrichment at specific atomic positions by analyzing the signal intensities and satellite peaks.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key metabolic pathways involved in glycerol metabolism and a typical experimental workflow for ¹³C metabolic flux analysis.

Caption: Metabolic fate of this compound.

Caption: Experimental workflow for 13C Metabolic Flux Analysis.

Caption: Integration of glycerol metabolism with central carbon metabolism.

References

Applications of D-Glycerol-3-¹³C in Metabolic Tracer Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of D-Glycerol-3-¹³C as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret metabolic flux studies using this powerful tool. This guide covers the core principles of ¹³C tracer studies, detailed experimental protocols, data interpretation, and the visualization of metabolic pathways.

Introduction to D-Glycerol-3-¹³C Metabolic Tracing

D-Glycerol-3-¹³C is a stable isotope-labeled form of glycerol, a central molecule in carbon metabolism. Its single ¹³C label at the C3 position allows for precise tracking of the glycerol backbone as it is incorporated into various metabolic pathways. This makes it an invaluable tool for dissecting the complexities of cellular metabolism, particularly in the study of gluconeogenesis, glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] By monitoring the distribution of the ¹³C label in downstream metabolites, researchers can gain quantitative insights into the activity of these pathways under various physiological and pathological conditions.[3]

The primary analytical techniques for detecting and quantifying ¹³C-labeled metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] NMR provides detailed information on the specific position of the ¹³C label within a molecule, which is crucial for elucidating complex metabolic rearrangements. GC-MS, on the other hand, offers high sensitivity and is well-suited for quantifying the abundance of different mass isotopomers of a metabolite.

Core Metabolic Pathways Traced by D-Glycerol-3-¹³C

The journey of the ¹³C label from D-Glycerol-3-¹³C provides a window into several key metabolic hubs.

Glycolysis and Gluconeogenesis

Glycerol enters the glycolytic/gluconeogenic pathway after phosphorylation to glycerol-3-phosphate and subsequent oxidation to dihydroxyacetone phosphate (DHAP). The ¹³C label from D-Glycerol-3-¹³C will initially be at the C3 position of DHAP. Through the action of triose-phosphate isomerase, this label will equilibrate with glyceraldehyde-3-phosphate (GAP), appearing at the C1 position.

In gluconeogenesis , two triose phosphate molecules condense to form fructose-1,6-bisphosphate and subsequently glucose. The position of the ¹³C label in the resulting glucose molecule reveals the pathway's activity. Direct gluconeogenesis from [3-¹³C]glycerol will result in glucose labeled at the C1 and C6 positions.

In glycolysis , the labeled GAP proceeds down the pathway to produce pyruvate. The ¹³C label will be located at the C1 position of pyruvate.

Tricarboxylic Acid (TCA) Cycle

Labeled pyruvate from glycolysis can enter the TCA cycle. [1-¹³C]Pyruvate can be converted to [1-¹³C]acetyl-CoA by pyruvate dehydrogenase, or to [1-¹³C]oxaloacetate by pyruvate carboxylase. The subsequent turns of the TCA cycle will distribute the ¹³C label throughout the cycle's intermediates. Analyzing the isotopomer distribution of TCA cycle intermediates like citrate, succinate, and malate provides insights into the relative contributions of different anaplerotic and cataplerotic fluxes.

Pentose Phosphate Pathway (PPP)

The PPP branches from glycolysis at the level of glucose-6-phosphate. If the ¹³C-labeled glucose derived from D-Glycerol-3-¹³C enters the PPP, the oxidative phase will remove the C1 carbon as ¹³CO₂. This means that if the initial glucose was labeled at C1 and C6, only the C6 label will remain in the resulting pentose phosphates. The non-oxidative phase of the PPP involves a series of carbon rearrangements, leading to the formation of fructose-6-phosphate and glyceraldehyde-3-phosphate with scrambled labeling patterns. Analyzing the isotopomer distribution of these sugars and their downstream metabolites can quantify the flux through the PPP.

Experimental Protocols

A successful metabolic tracer study requires meticulous planning and execution. The following sections provide a general framework for in vitro and in vivo experiments using D-Glycerol-3-¹³C.

In Vitro Cell Culture Experiments

3.1.1. Materials

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

D-Glycerol-3-¹³C

-

Quenching solution (e.g., -80°C 80% methanol)

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

-

Derivatization reagents for GC-MS (e.g., methoxyamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

3.1.2. Procedure

-

Cell Culture: Culture cells to the desired confluency in standard medium.

-

Labeling Medium Preparation: Prepare the experimental medium by supplementing a base medium with D-Glycerol-3-¹³C at a known concentration.

-

Isotopic Labeling: Remove the standard medium, wash the cells with PBS, and add the labeling medium. Incubate for a predetermined time to allow for the incorporation of the tracer. Time-course experiments are recommended to determine the time to isotopic steady state.

-

Metabolic Quenching: Rapidly quench metabolic activity by adding a cold quenching solution and incubating at a low temperature (e.g., -80°C).

-

Metabolite Extraction: Scrape the cells in the quenching solution and perform a liquid-liquid extraction to separate polar metabolites, non-polar metabolites, and proteins.

-

Sample Preparation for Analysis:

-

NMR: Lyophilize the polar extract and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

GC-MS: Lyophilize the polar extract and derivatize the metabolites to increase their volatility. A common two-step derivatization involves methoximation followed by silylation.

-

-

Data Acquisition: Analyze the samples using high-resolution NMR or GC-MS.

-

Data Analysis: Process the raw data to identify and quantify the mass isotopomers of key metabolites. Correct for the natural abundance of ¹³C. Use software tools for metabolic flux analysis to calculate flux ratios and absolute flux values.

In Vivo Animal Studies

3.2.1. Materials

-

Animal model of interest

-

D-Glycerol-3-¹³C solution for administration

-

Anesthesia and surgical tools (if required)

-

Tools for blood and tissue collection

-

Liquid nitrogen for snap-freezing tissues

3.2.2. Procedure

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer the D-Glycerol-3-¹³C tracer via an appropriate route, such as oral gavage, intraperitoneal injection, or continuous intravenous infusion. The choice of administration route depends on the specific research question.

-

Sample Collection: Collect blood samples at various time points. At the end of the experiment, euthanize the animals and rapidly collect and snap-freeze tissues of interest in liquid nitrogen to quench metabolism.

-

Metabolite Extraction: Homogenize the frozen tissues and perform metabolite extraction as described for in vitro studies. For blood samples, plasma or serum can be used for metabolite analysis.

-

Sample Preparation and Analysis: Follow the same procedures for sample preparation and analysis (NMR or GC-MS) as outlined for in vitro experiments.

Data Presentation

Quantitative data from metabolic tracer studies are best presented in tabular format for clarity and ease of comparison.

Table 1: Isotope Enrichment of Key Metabolites (Note: The following data are illustrative and may not be from studies using D-Glycerol-3-¹³C specifically, as such data is limited. The specific tracer used in the original study should always be cited.)

| Metabolite | Condition A (% Enrichment) | Condition B (% Enrichment) | Tracer Used | Reference |

| Glucose (from Gluconeogenesis) | 55 ± 5 | 75 ± 6 | [U-¹³C₃]Glycerol | |

| Lactate (from Glycolysis) | 30 ± 4 | 20 ± 3 | [U-¹³C₃]Glycerol | |

| Citrate (TCA Cycle) | 15 ± 2 | 25 ± 3 | [U-¹³C₃]Glycerol | |

| Ribose-5-Phosphate (PPP) | 5 ± 1 | 8 ± 1.5 | [1,2-¹³C₂]Glucose |

Table 2: Calculated Metabolic Flux Ratios

| Flux Ratio | Condition A | Condition B | Tracer Used | Reference |

| PPP / Glycolysis | 0.10 ± 0.02 | 0.15 ± 0.03 | [1,2-¹³C₂]Glucose | |

| Pyruvate Carboxylase / Pyruvate Dehydrogenase | 0.8 ± 0.1 | 1.2 ± 0.2 | [U-¹³C₃]Pyruvate | |

| Anaplerosis / Cataplerosis | 1.1 ± 0.15 | 0.9 ± 0.1 | [U-¹³C₅]Glutamine |

Conclusion

D-Glycerol-3-¹³C is a versatile and informative tracer for dissecting central carbon metabolism. By carefully designing and executing tracer experiments and employing powerful analytical techniques like NMR and GC-MS, researchers can obtain quantitative data on metabolic fluxes. This information is critical for understanding the metabolic reprogramming that occurs in various diseases and for the development of novel therapeutic strategies that target metabolic pathways. The methodologies and visualizations provided in this guide serve as a foundational resource for scientists and professionals entering the field of metabolic tracer studies.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 2. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oiv.int [oiv.int]

- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Central Carbon Metabolism: A Technical Guide to D-Glycerol-3-13C Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, understanding the dynamic flow of carbon atoms through central metabolic pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Stable isotope tracing, utilizing compounds enriched with heavy isotopes such as Carbon-13 (¹³C), has emerged as a powerful technique for mapping metabolic fluxes in real-time. Among the various tracers, D-Glycerol-3-¹³C offers a unique window into the nexus of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, as well as lipid biosynthesis. This technical guide provides an in-depth exploration of the application of D-Glycerol-3-¹³C for interrogating central carbon metabolism, with a focus on experimental design, analytical methodologies, and data interpretation relevant to cancer research and drug development.

Glycerol is a pivotal metabolite that, upon phosphorylation to glycerol-3-phosphate (G3P), can enter glycolysis at the level of dihydroxyacetone phosphate (DHAP).[1] This strategic entry point allows researchers to trace the fate of the glycerol backbone as it is catabolized for energy production or utilized for the synthesis of biomass, including the glycerol backbone of lipids.[2] The use of D-Glycerol-3-¹³C, where the C3 position is labeled, provides specific insights into the stereospecificity and reversibility of enzymatic reactions within these pathways.

Core Concepts in ¹³C-Glycerol Tracing

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone of systems biology.[3][4] The fundamental principle involves introducing a ¹³C-labeled nutrient, such as D-Glycerol-3-¹³C, into a biological system and monitoring the incorporation of the ¹³C label into downstream metabolites.[5] The pattern and extent of ¹³C enrichment in these metabolites, known as mass isotopomer distributions (MIDs), are measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These MIDs are then used in computational models to estimate the rates (fluxes) of metabolic reactions.

A critical aspect of experimental design is achieving an isotopic steady state, where the enrichment of intracellular metabolites with the ¹³C label becomes constant over time. This allows for the application of steady-state MFA models, which simplify flux calculations. The choice of tracer is also crucial; while universally labeled glucose ([U-¹³C₆]-glucose) is commonly used to probe central carbon metabolism, D-Glycerol-3-¹³C provides a more direct and specific interrogation of pathways branching from the lower part of glycolysis and those involved in lipid biosynthesis.

Experimental Protocols

A successful ¹³C metabolic flux analysis experiment requires meticulous attention to detail, from cell culture to sample analysis. The following protocols provide a generalized framework for conducting a D-Glycerol-3-¹³C tracing experiment in a cancer cell line.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cancer cells of interest (e.g., A549 lung carcinoma, PC-3 prostate cancer) in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare custom culture medium containing all necessary nutrients, but with unlabeled glycerol. A parallel batch of labeling medium should be prepared with D-Glycerol-3-¹³C replacing the unlabeled glycerol at the same concentration.

-

Tracer Introduction: Once cells reach the desired confluency (typically 50-70%), replace the standard culture medium with the pre-warmed ¹³C-labeling medium.

-

Time Course: Incubate the cells for a predetermined period to approach isotopic steady state. This duration should be optimized for the specific cell line and experimental conditions but is often in the range of 6 to 24 hours.

Protocol 2: Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Extraction: Immediately add a pre-chilled extraction solvent, typically a methanol/water/chloroform mixture, to the cells. Scrape the cells and collect the extract.

-

Phase Separation: Centrifuge the extract to separate the polar (methanol/water) and non-polar (chloroform) phases. The polar phase contains central carbon metabolites, while the non-polar phase contains lipids.

-

Drying: Dry the separated phases under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis

-

Derivatization: The dried polar metabolites must be derivatized to increase their volatility for GC-MS analysis. A common method involves a two-step process of methoximation followed by silylation.

-

Injection: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) and inject it into the GC-MS system.

-

Chromatography and Mass Spectrometry: The sample is separated on a GC column and then ionized and analyzed by the mass spectrometer. The instrument is operated in scan mode to collect full mass spectra or in selected ion monitoring (SIM) mode for targeted analysis.

-

Data Analysis: The resulting chromatograms and mass spectra are processed to identify metabolites and determine their mass isotopomer distributions.

Protocol 4: NMR Spectroscopy Analysis

-

Sample Preparation: Reconstitute the dried polar metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Specific pulse sequences can be used to enhance the detection of ¹³C-labeled molecules.

-

Data Analysis: Process the NMR spectra to identify and quantify metabolites. The analysis of ¹³C-¹³C and ¹³C-¹H couplings can provide detailed information about the positional enrichment of ¹³C in the metabolites.

Data Presentation

The quantitative data obtained from D-Glycerol-3-¹³C tracing experiments are crucial for interpreting metabolic phenotypes. The following tables present example data from studies investigating central carbon metabolism.

Table 1: Relative Abundance of ¹³C-Labeled Metabolites in A549 Lung Carcinoma Cells

| Metabolite | Average ¹³C Enrichment (%) in Methanolic Extract | Average ¹³C Enrichment (%) in Culture Filtrate |

| Glycerol | 5.46 ± 3.53 | 43.14 ± 1.45 |

| Lactate | 74.4 ± 2.65 | 81.67 ± 0.91 |

| Alanine | 24.56 ± 0.59 | - |

| Glutamate | 8.81 ± 0.85 | - |

| Aspartate | 10.72 ± 0.95 | - |

Data adapted from a study using [U-¹³C₆]-glucose as a tracer, demonstrating the flow of glucose-derived carbons into glycerol and other metabolites.

Table 2: Glycerol Flux in Healthy Adults Under Basal and Epinephrine-Stimulated Conditions

| Condition | Glycerol Flux (μmol/kg per minute) using [2-¹³C]glycerol |

| Basal | 2.2 ± 0.3 |

| Epinephrine-Stimulated | 6.7 ± 0.4 |

Data from a study validating the use of ¹³C-labeled glycerol as a tracer for measuring glycerol metabolism in humans.

Mandatory Visualizations

Diagrams are essential for visualizing the complex interplay of metabolic pathways and experimental designs. The following are Graphviz diagrams representing key concepts in D-Glycerol-3-¹³C tracing.

Application in Drug Development

The metabolic reprogramming observed in cancer cells presents a rich source of potential therapeutic targets. The glycerol-3-phosphate shuttle, which consists of cytosolic GPD1 and mitochondrial GPD2, plays a critical role in regenerating NAD+ and providing G3P for lipid synthesis. In some cancers, this shuttle is dysregulated, and targeting GPD2 has been proposed as a therapeutic strategy.

D-Glycerol-3-¹³C tracing can be instrumental in evaluating the efficacy and mechanism of action of drugs that target central carbon metabolism. For instance, by treating cancer cells with a GPD2 inhibitor and tracing the fate of ¹³C-labeled glycerol, researchers can quantify the extent to which the drug disrupts the glycerol-3-phosphate shuttle and its downstream effects on glycolysis, the TCA cycle, and lipid synthesis. A decrease in the incorporation of ¹³C from glycerol into TCA cycle intermediates or the glycerol backbone of triglycerides would provide direct evidence of the drug's on-target activity.

Conclusion

D-Glycerol-3-¹³C is a versatile and powerful tool for dissecting the complexities of central carbon metabolism. Its ability to specifically probe the intersection of glycolysis, the pentose phosphate pathway, the TCA cycle, and lipid biosynthesis makes it particularly valuable for cancer research and drug development. By combining careful experimental design, robust analytical methodologies, and sophisticated computational modeling, researchers can leverage D-Glycerol-3-¹³C tracing to gain quantitative insights into metabolic reprogramming in disease and to identify and validate novel therapeutic strategies. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to embark on their exploration of central carbon metabolism using this invaluable isotopic tracer.

References

- 1. escholarship.org [escholarship.org]

- 2. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

D-Glycerol-3-¹³C: A Technical Guide to Tracking Lipid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Glycerol-3-¹³C as a stable isotope tracer for monitoring de novo lipid biosynthesis. By introducing a ¹³C-labeled glycerol backbone, researchers can precisely track the synthesis and turnover of various lipid species, providing critical insights into metabolic pathways in health and disease. This guide offers detailed experimental protocols, quantitative data presentation, and visual representations of the core metabolic pathways and workflows.

Introduction to Lipid Biosynthesis Tracking

Stable isotope labeling has become an indispensable tool in the field of lipidomics for dynamically investigating the synthesis, remodeling, and degradation of lipids.[1] Unlike traditional methods that provide a static snapshot of lipid levels, stable isotope tracers like D-Glycerol-3-¹³C allow for the measurement of metabolic fluxes, offering a deeper understanding of cellular metabolism.[1][2][3] Glycerol serves as the foundational backbone for numerous lipid classes, including triacylglycerols (TAGs) and phospholipids.[4] By using D-Glycerol-3-¹³C, the labeled carbon atom is incorporated into the glycerol-3-phosphate (G3P) pool, the central precursor for the synthesis of these lipids. This enables the differentiation and quantification of newly synthesized lipids from the pre-existing pool.

Core Principles

The fundamental principle behind using D-Glycerol-3-¹³C is the introduction of a "heavy" carbon isotope into the metabolic system. As cells take up and metabolize this labeled glycerol, the ¹³C atom is integrated into the glycerol backbone of newly synthesized glycerolipids. These labeled lipids can then be detected and quantified using mass spectrometry (MS), allowing for the calculation of synthesis rates and turnover. This technique is particularly powerful for studying de novo lipogenesis, the process of synthesizing fatty acids and triacylglycerols from non-lipid precursors.

Experimental Design and Protocols

A typical workflow for a metabolic labeling experiment using D-Glycerol-3-¹³C involves several key stages, from cell culture and labeling to lipid extraction and analysis.

Experimental Workflow

References

13C Metabolic Flux Analysis (13C-MFA): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful analytical technique used to quantify the rates of intracellular metabolic reactions, known as fluxes.[1][2] Unlike other 'omics' technologies that provide static snapshots of cellular components, 13C-MFA offers a dynamic view of cellular physiology by tracking the flow of carbon atoms through metabolic pathways.[1] This is achieved by introducing a substrate labeled with a stable isotope of carbon, 13C, into a biological system and measuring its incorporation into downstream metabolites.[2][3] The resulting labeling patterns, or mass isotopomer distributions (MIDs), are then used in conjunction with a computational model of metabolism to estimate the intracellular fluxes.

This technique has become the gold standard for quantifying in vivo metabolic fluxes and is an indispensable tool in metabolic engineering, systems biology, and biomedical research. Its applications range from identifying metabolic bottlenecks in biotechnological production strains to understanding the metabolic reprogramming that occurs in diseases like cancer and in response to drug treatments.

The Core Principles of 13C-MFA

The fundamental principle of 13C-MFA lies in the relationship between metabolic fluxes and the distribution of 13C isotopes in metabolites. When cells are cultured with a 13C-labeled substrate, such as [U-13C]-glucose (where all six carbon atoms are 13C), the labeled carbon atoms are distributed throughout the metabolic network. The specific pattern of 13C incorporation into a particular metabolite is a direct consequence of the activities of the enzymatic reactions that produce it.

Different metabolic pathways will result in distinct labeling patterns. For example, glucose metabolized through the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) will produce different labeling in pyruvate than glucose metabolized through the pentose phosphate pathway (PPP). By measuring these labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the relative contributions of these different pathways.

The 13C-MFA Experimental and Computational Workflow

The successful implementation of a 13C-MFA study involves a systematic workflow that integrates wet-lab experimentation with computational data analysis. The entire process can be broken down into several key stages, from experimental design to the final interpretation of the flux map.

References

Methodological & Application

Application Note: Protocol for 13C Metabolic Flux Analysis using D-Glycerol-3-13C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic reactions within a cell. By introducing a stable isotope-labeled substrate, such as ¹³C, and tracking its incorporation into downstream metabolites, researchers can elucidate the activity of metabolic pathways.[1][2][3] D-Glycerol-3-¹³C is a valuable tracer for probing central carbon metabolism, particularly pathways like glycolysis, gluconeogenesis, and the pentose phosphate pathway.[4][5] Glycerol enters metabolism after being phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. This application note provides a detailed protocol for performing ¹³C-MFA using D-Glycerol-3-¹³C, from cell culture to data analysis.

Principle of the Method

The core principle of ¹³C-MFA is to supply cells with a carbon source where specific atoms are replaced by the ¹³C heavy isotope. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry (MS), one can deduce the relative activities of different metabolic pathways. For example, the pattern of ¹³C labeling in pyruvate and lactate can reveal the relative fluxes through glycolysis and the pentose phosphate pathway. Computational modeling is then used to estimate the absolute flux values that best explain the observed labeling patterns.

Metabolic Fate of D-Glycerol-3-¹³C

D-Glycerol-3-¹³C is first phosphorylated by glycerol kinase to produce glycerol-3-phosphate with the ¹³C label at the C3 position. Glycerol-3-phosphate dehydrogenase then converts it to dihydroxyacetone phosphate (DHAP), which now carries the label at the C1 position. DHAP is a central glycolytic intermediate that can proceed through glycolysis to produce pyruvate and lactate or be used in the pentose phosphate pathway or for lipid synthesis. The diagram below illustrates this entry point.

Caption: Metabolic entry of D-Glycerol-3-¹³C into central carbon metabolism.

Experimental Protocol

This protocol outlines the key steps for a ¹³C-MFA experiment using mammalian cells as a model system.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells (e.g., CHO, HEK293, or a cancer cell line) in standard culture dishes and grow them to the desired confluency (typically mid-log phase) in their normal growth medium.

-

Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and glycerol) with D-Glycerol-3-¹³C as the primary carbon source. The concentration should be optimized for the specific cell line but is often in the range of 10-25 mM. Also include other necessary nutrients like glutamine and dialyzed serum.

-

Labeling: When cells reach the target confluency, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time varies between cell lines and metabolic pathways but is often between 8 and 24 hours. It is crucial to perform time-course experiments initially to determine when metabolite labeling becomes constant.

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to capture an accurate snapshot of the metabolic state.

-

Quenching: Aspirate the labeling medium. Immediately wash the cell monolayer with ice-cold PBS to remove any remaining extracellular tracer. Then, add a sufficient volume of an ice-cold quenching solution, such as 80% methanol (-80°C), directly to the plate.

-

Cell Scraping: Place the culture dish on dry ice and use a cell scraper to detach the cells into the quenching solution.

-

Extraction: Transfer the cell suspension into a pre-chilled tube. Vortex thoroughly and incubate at -20°C for at least 1 hour to facilitate cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube. The pellet can be saved for protein or RNA analysis.

Sample Preparation for Mass Spectrometry

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require chemical derivatization to increase their volatility. A common method is methoximation followed by silylation (e.g., using Methoxyamine-HCl and MTBSTFA). This step is not typically required for Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Analysis and Data Acquisition

GC-MS is a widely used and robust technique for MFA of central carbon metabolites.

-

Instrumentation: Use a GC-MS system equipped with an appropriate column (e.g., DB-5ms).

-

Method Parameters:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp to a high temperature (e.g., 325°C) at a rate of 10°C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and collect data in either full scan mode or selected ion monitoring (SIM) mode to enhance sensitivity.

-

-

Data Collection: Acquire the mass spectra for all detectable metabolites. The data will consist of the relative abundances of different mass isotopologues (M, M+1, M+2, etc.) for each metabolite fragment.

Data Analysis and Interpretation

Calculation of Mass Isotopologue Distributions (MIDs)

-

Correction for Natural Abundance: The raw MS data must be corrected for the natural abundance of ¹³C and other heavy isotopes present in the metabolites and derivatization reagents. This is typically done using established algorithms and matrix-based calculations.

-

MID Calculation: After correction, the fractional abundance of each mass isotopologue is calculated. This vector of abundances is the MID.

Flux Estimation

The corrected MIDs are used as input for computational flux modeling software (e.g., INCA, Metran, WUFlux). This software uses a metabolic network model, the known labeling pattern of the tracer, and the measured MIDs to solve a system of algebraic equations and estimate the intracellular metabolic fluxes that best reproduce the experimental data.

Experimental Workflow Diagram

Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.

Quantitative Data Summary

The tables below provide examples of the type of quantitative data generated from a ¹³C-MFA experiment using D-Glycerol-3-¹³C. The values are hypothetical and for illustrative purposes.

Table 1: Example Mass Isotopologue Distributions (MIDs) of Key Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| DHAP | 45 | 50 | 3 | 2 |

| 3-PGA | 55 | 35 | 8 | 2 |

| Pyruvate | 60 | 30 | 8 | 2 |

| Lactate | 60 | 30 | 8 | 2 |

| Citrate | 70 | 20 | 7 | 3 |

M+0 represents the fraction of the metabolite with no ¹³C atoms, M+1 has one ¹³C atom, and so on.

Table 2: Example Calculated Metabolic Fluxes (Relative to Glycerol Uptake)

| Reaction/Pathway | Relative Flux (%) |

| Glycerol Uptake | 100 |

| Glycolysis (DHAP -> Pyruvate) | 85 |

| Pentose Phosphate Pathway (Oxidative) | 10 |

| Pyruvate to Lactate | 70 |

| Pyruvate Dehydrogenase (to TCA) | 15 |

| Anaplerotic Carboxylation | 5 |

Conclusion

This application note provides a comprehensive protocol for conducting ¹³C metabolic flux analysis using D-Glycerol-3-¹³C. This tracer is highly effective for investigating the upper and lower parts of glycolysis and its connections to the TCA cycle and other biosynthetic pathways. By following this detailed methodology, researchers can obtain high-quality, quantitative data on intracellular metabolic fluxes, providing valuable insights for basic research, metabolic engineering, and drug development.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal 13C-labeling of glycerol carbon source for precise flux estimation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of D-Glycerol-3-¹³C Incorporation by NMR Spectroscopy for Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of stable isotopes, such as ¹³C, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes in living systems. D-Glycerol-3-¹³C is a valuable tracer for probing central carbon metabolism, particularly pathways such as gluconeogenesis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This application note provides a detailed protocol for quantifying the incorporation of D-Glycerol-3-¹³C into key metabolites using ¹³C NMR spectroscopy, enabling researchers to gain quantitative insights into hepatic metabolism. This technique is particularly relevant for studying metabolic diseases and for the development of drugs targeting metabolic pathways.[1][2]

Principle

Following administration, D-Glycerol-3-¹³C is metabolized in the liver, leading to the incorporation of the ¹³C label into various downstream metabolites, including glucose and the glycerol backbone of triacylglycerols (TAGs).[1][2] High-resolution ¹³C NMR spectroscopy can distinguish between different isotopomers (molecules with different patterns of isotope labeling) of these metabolites. By analyzing the fine structure of the NMR signals (e.g., singlets, doublets, triplets), it is possible to quantify the relative abundance of each isotopomer. This information reveals the specific metabolic routes taken by the ¹³C-labeled glycerol. For instance, the detection of [1,2,3-¹³C₃]- and [4,5,6-¹³C₃]glucose indicates direct gluconeogenesis from [U-¹³C₃]glycerol, while the presence of double-labeled glucose isotopomers signifies that the glycerol has first been metabolized through the TCA cycle.[1]

Experimental Protocols

This section details the key experimental procedures for an in vivo study using oral administration of [U-¹³C₃]glycerol to human subjects, based on established methodologies.

Participant Preparation and Tracer Administration

-

Subject Recruitment: Recruit healthy subjects or patients with specific metabolic conditions. Ensure all participants provide informed consent and the study protocol is approved by an institutional review board.

-

Nutritional State Control: To investigate metabolic differences, subjects can be studied under various nutritional states, such as:

-

Fasted State: Overnight fast (e.g., 12 hours).

-

Fed State: Standard meal provided a set time before the study.

-

Fed plus Glucose State: Standard meal followed by a glucose drink.

-

-

Tracer Administration: Administer a weight-based oral dose of [U-¹³C₃]glycerol (e.g., 50 mg/kg body weight) dissolved in water.

Sample Collection

-

Blood Sampling: Collect venous blood samples at multiple time points before and after the administration of the ¹³C-labeled glycerol (e.g., at 0, 10, 30, 60, 90, 120, 150, 180, 210, and 240 minutes).

-

Plasma Separation: Immediately process the blood samples to separate plasma by centrifugation. Store plasma samples at -80°C until analysis.

Sample Preparation for NMR Analysis

Lipid Extraction for TAG Analysis:

-

Extract total lipids from plasma samples using a standard chloroform/methanol extraction method.

-

Dry the lipid extracts under a stream of nitrogen gas.

-

Resuspend the dried lipid extracts in a deuterated solvent (e.g., CDCl₃) for NMR analysis.

Glucose Derivatization for Gluconeogenesis Analysis:

-

Deproteinize plasma samples.

-

Isolate glucose from the deproteinized plasma.

-

Derivatize the isolated glucose to monoacetone glucose to simplify the ¹³C NMR spectrum and improve spectral resolution.

-

Dissolve the derivatized glucose in a suitable deuterated solvent for NMR analysis.

NMR Data Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 14.1 T or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹³C NMR Spectra Acquisition:

-

Acquire ¹³C NMR spectra of the lipid extracts to analyze the glycerol backbone of TAGs.

-

Acquire ¹³C NMR spectra of the derivatized glucose samples to analyze glucose isotopomers.

-

Use appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

NMR Data Analysis and Quantification

-

Spectral Processing: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing.

-

Isotopomer Analysis of TAG-glycerol:

-

Identify the resonances corresponding to the C1, C3, and C2 carbons of the glycerol backbone of TAGs (typically around 62.2 ppm for C1/C3 and 69.1 ppm for C2).

-

Analyze the multiplet structures of these signals to quantify the relative contributions of different isotopomers.

-

A singlet (S) at the C1/C3 resonance primarily represents natural abundance ¹³C.

-

A doublet (D) at the C1/C3 resonance reflects contributions from [1,2-¹³C₂]-, [2,3-¹³C₂]-, and [U-¹³C₃]glycerol moieties.

-

At the C2 resonance, a doublet (D) indicates [1,2-¹³C₂]- and [2,3-¹³C₂]glycerol moieties, while a triplet (T) arises exclusively from the [U-¹³C₃]glycerol moiety.

-

-

-

Isotopomer Analysis of Glucose:

-

Identify the resonances for the different carbons of the derivatized glucose.

-

Quantify the signals from [1,2,3-¹³C₃]- and [4,5,6-¹³C₃]glucose, which reflect direct gluconeogenesis.

-

Quantify the signals from double-labeled glucose isotopomers ([1,2-¹³C₂], [2,3-¹³C₂], [4,5-¹³C₂], and [5,6-¹³C₂]), which indicate prior metabolism of the glycerol through the TCA cycle.

-

-

Calculation of ¹³C Enrichment: Calculate the percentage of ¹³C enrichment in the glycerol backbone of TAGs and in plasma glucose over time.

Data Presentation

The quantitative data obtained from the NMR analysis can be summarized in tables for clear comparison between different nutritional states.

Table 1: ¹³C Enrichment in the Glycerol Backbone of Plasma Triacylglycerols (TAGs) Following Oral [U-¹³C₃]Glycerol Administration.

| Time (minutes) | Fasted State (%) | Fed State (%) | Fed plus Glucose State (%) |

| 10 | ~1.1 | ~1.1 | ~1.1 |

| 30 | 4.5 ± 0.8 | 2.5 ± 0.5 | 2.0 ± 0.4 |

| 60 | 6.8 ± 1.0 | 4.0 ± 0.6 | 3.5 ± 0.5 |

| 90 | 7.1 ± 1.1 | 5.0 ± 0.7 | 4.5 ± 0.6 |

| 120 | 6.5 ± 1.0 | 5.5 ± 0.8 | 5.0 ± 0.7 |

| 150 | 5.8 ± 0.9 | 5.8 ± 0.8 | 5.5 ± 0.8 |

| 180 | 5.2 ± 0.8 | 5.7 ± 0.8 | 5.8 ± 0.9 |

| 240 | 4.5 ± 0.7 | 5.5 ± 0.8 | 6.0 ± 1.0 |

Data are presented as mean ± SEM and are representative based on published studies.

Table 2: Contribution of the Indirect Pathway (via TCA Cycle) to ¹³C-labeled Glycerol in TAGs.

| Time (minutes) | Fasted State (%) | Fed State (%) | Fed plus Glucose State (%) |

| 240 | 22 | 13 | 10 |

Data are representative of the percentage of ¹³C-glycerol in TAGs that has been metabolized through the TCA cycle.

Table 3: ¹³C Enrichment in Plasma Glucose from [U-¹³C₃]Glycerol.

| Time (minutes) | Fasted State (%) | Fed State (%) | Fed plus Glucose State (%) |

| 120 | Higher | Lower | Slightly Lower |

| 240 | Higher | Lower | Slightly Lower |

This table provides a qualitative summary of the relative ¹³C enrichment in glucose under different nutritional conditions, as absolute values can vary significantly between individuals.

Visualization of Pathways and Workflows

Metabolic Fate of [U-¹³C₃]Glycerol

Caption: Metabolic fate of orally administered [U-¹³C₃]Glycerol in the liver.

Experimental Workflow

Caption: Workflow for quantifying ¹³C incorporation from glycerol using NMR.

Conclusion

The quantification of D-Glycerol-3-¹³C incorporation by NMR spectroscopy is a robust and informative method for studying central carbon metabolism in vivo. The detailed analysis of ¹³C isotopomer distributions in key metabolites like glucose and TAGs provides quantitative insights into the activity of major metabolic pathways. This approach is highly valuable for understanding the metabolic basis of diseases and for evaluating the efficacy of novel therapeutic interventions targeting metabolism. The protocols and data presented here serve as a guide for researchers and drug development professionals to implement this powerful technique in their studies.

References

- 1. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry Analysis of D-Glycerol-3-¹³C Labeled Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing using compounds such as D-Glycerol-3-¹³C is a powerful technique in metabolic research and drug development. By introducing a "heavy" labeled substrate into a biological system, researchers can trace the metabolic fate of the carbon backbone, elucidating pathway activity, and quantifying metabolic fluxes. D-Glycerol-3-¹³C is a key tracer for investigating central carbon metabolism, particularly glycolysis, gluconeogenesis, and the biosynthesis of glycerolipids. Its central position makes it an invaluable tool for understanding the metabolic reprogramming inherent in various diseases, including cancer, and for assessing the mechanism of action of novel therapeutics.

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using D-Glycerol-3-¹³C, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Core Principles of ¹³C Isotopic Labeling

The fundamental principle of ¹³C isotopic labeling lies in supplying cells or organisms with a substrate enriched with the stable, non-radioactive heavy isotope of carbon, ¹³C, in place of the naturally more abundant ¹²C.[1] This labeled substrate is taken up by cells and integrated into metabolic pathways.[1] As the ¹³C-labeled carbons are processed through glycolysis, the Krebs cycle, and other biosynthetic pathways, they become incorporated into a variety of downstream metabolites.[1] Mass spectrometry can then be used to detect the resulting mass shifts in these metabolites, allowing for the quantification of their labeling patterns. The primary data output is the Mass Isotopologue Distribution (MID), which details the fractional abundance of each isotopologue for a given metabolite.[1]

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the metabolic fate of D-Glycerol-3-¹³C, the following diagrams are provided.

References

Application Notes and Protocols for D-Glycerol-3-¹³C Labeling in Microbial Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycerol, a byproduct of biodiesel production, is an increasingly popular carbon source for microbial cultivation.[1] Stable isotope labeling with D-Glycerol-3-¹³C is a powerful technique used in metabolic flux analysis (MFA) to trace the path of carbon atoms through the intricate network of metabolic pathways within a microorganism.[2] By measuring the incorporation of ¹³C into various metabolites, researchers can quantify the in vivo rates (fluxes) of metabolic reactions.[3] This information is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and rationally engineering microbes for the production of valuable chemicals and pharmaceuticals.[4]

These application notes provide a comprehensive guide to designing and conducting D-Glycerol-3-¹³C labeling experiments in microbial cultures, from the selection of the appropriate tracer to the final analysis of labeled metabolites.

Experimental Design Considerations